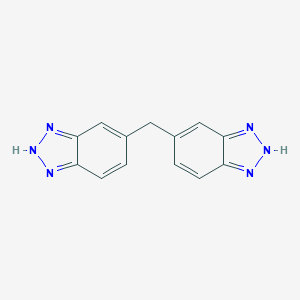

1H-Benzotriazole, 5,5'-methylenebis-

Description

The exact mass of the compound 1H-Benzotriazole, 5,5'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzotriazole, 5,5'-methylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 5,5'-methylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASLBFJTMJYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065947 | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-10-4 | |

| Record name | 6,6′-Methylenebis[1H-benzotriazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenebis(1H-benzotriazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1H-Benzotriazole, 5,5'-methylenebis-, a molecule of interest for various research and development applications. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this guide outlines a rational multi-step approach based on established chemical transformations. Each step is detailed with the most probable reaction conditions and methodologies, compiled from analogous syntheses of related compounds.

Proposed Synthetic Pathway

The most logical synthetic route to 1H-Benzotriazole, 5,5'-methylenebis- involves a three-step sequence starting from a commercially available precursor. This pathway is illustrated below:

Figure 1: Proposed multi-step synthesis pathway for 1H-Benzotriazole, 5,5'-methylenebis-.

Step 1: Nitration of 4,4'-Methylenedianiline

The initial step involves the selective nitration of 4,4'-methylenedianiline at the positions ortho to the amino groups. To prevent unwanted side reactions and control the regioselectivity, a protection-nitration-deprotection strategy is advisable.

Experimental Protocol:

-

Protection of Amino Groups:

-

Dissolve 4,4'-methylenedianiline in a suitable solvent such as acetic anhydride.

-

The amino groups are acetylated to form 4,4'-methylenebis(acetanilide). This is typically an exothermic reaction, and cooling may be required to maintain a moderate temperature.

-

The protected intermediate is then isolated by precipitation in water and filtration.

-

-

Nitration:

-

The dried 4,4'-methylenebis(acetanilide) is dissolved in a strong acid, commonly concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

-

A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while vigorously stirring and maintaining the low temperature to prevent over-nitration and side product formation.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period to ensure complete nitration.

-

The reaction is then quenched by pouring it over ice, leading to the precipitation of 4,4'-methylenebis(2-nitroacetanilide).

-

-

Deprotection (Hydrolysis):

-

The isolated dinitro-protected intermediate is hydrolyzed by heating in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to remove the acetyl groups.

-

The resulting product, 4,4'-methylenebis(2-nitroaniline), is then isolated by filtration, washed with water to remove residual acid, and dried.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 4,4'-Methylenedianiline |

| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid |

| Solvent | Acetic anhydride, Sulfuric acid |

| Reaction Temperature | 0-100 °C (varying with sub-step) |

| Estimated Yield | 70-80% |

Step 2: Reduction of 4,4'-Methylenebis(2-nitroaniline)

The second step involves the reduction of the two nitro groups of 4,4'-methylenebis(2-nitroaniline) to form the corresponding diamine. Several reducing agents can be employed for this transformation.

Experimental Protocol:

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

-

Reaction Setup:

-

4,4'-methylenebis(2-nitroaniline) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction is carried out in a hydrogenation apparatus under a hydrogen gas atmosphere.

-

-

Reduction:

-

The mixture is stirred vigorously at room temperature or with gentle heating under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 4,4'-methylenebis(o-phenylenediamine).

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 4,4'-Methylenebis(2-nitroaniline) |

| Key Reagents | Hydrogen gas, Palladium on carbon (catalyst) |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Temperature | Room Temperature to 50 °C |

| Estimated Yield | >90% |

Step 3: Bis-Diazotization and Intramolecular Cyclization

The final step is the formation of the two benzotriazole rings through the diazotization of the ortho-diamine functionalities, followed by spontaneous intramolecular cyclization.[1][2]

Experimental Protocol:

-

Diazotization:

-

The 4,4'-methylenebis(o-phenylenediamine) is dissolved in an aqueous acidic solution, typically a mixture of glacial acetic acid and water or dilute hydrochloric acid.[3]

-

The solution is cooled to a low temperature, generally between 0 and 5 °C, in an ice bath.

-

A solution of sodium nitrite in water is then added dropwise to the cooled solution with continuous stirring. The temperature must be carefully controlled during this addition as the diazotization reaction is exothermic.

-

-

Cyclization:

-

Upon addition of sodium nitrite, the in situ generated nitrous acid reacts with the primary amino groups to form diazonium salts.

-

These diazonium intermediates are unstable and spontaneously undergo intramolecular cyclization with the adjacent amino groups to form the stable benzotriazole rings.[1][4]

-

The reaction mixture is typically stirred for an additional period at low temperature and then allowed to warm to room temperature to ensure complete cyclization.

-

-

Isolation and Purification:

-

The product, 1H-Benzotriazole, 5,5'-methylenebis-, often precipitates out of the reaction mixture.

-

The solid product is collected by filtration and washed with cold water to remove any inorganic salts and residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product in high purity.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 4,4'-Methylenebis(o-phenylenediamine) |

| Key Reagents | Sodium nitrite, Acetic acid or Hydrochloric acid |

| Solvent | Water/Acetic Acid or Water/HCl |

| Reaction Temperature | 0-5 °C |

| Estimated Yield | 80-90% |

Logical Workflow for Synthesis

The overall workflow for the synthesis of 1H-Benzotriazole, 5,5'-methylenebis- can be visualized as a sequential process involving protection, functional group transformation, and heterocycle formation.

Figure 2: Detailed workflow for the synthesis of the target molecule.

Disclaimer: The provided protocols and quantitative data are based on established chemical principles and analogous reactions found in the literature. Actual experimental results may vary and optimization of reaction conditions may be necessary to achieve the desired outcomes. Standard laboratory safety procedures should be followed at all times.

References

Spectroscopic Profile of 5,5'-methylenebis(1H-benzotriazole) (CAS Number: 15805-10-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,5'-methylenebis(1H-benzotriazole), identified by CAS number 15805-10-4. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted mass spectrometry data, alongside reference data from the core benzotriazole structure to offer insights into expected spectral characteristics. Detailed, generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for this class of compound are also provided.

Core Compound Information

| Chemical Name | 5,5'-methylenebis(1H-benzotriazole) |

| Synonyms | 5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole, Bis(1H-benzo[d][1][2][3]triazol-5-yl)methane |

| CAS Number | 15805-10-4[4] |

| Molecular Formula | C₁₃H₁₀N₆[4] |

| Molecular Weight | 250.26 g/mol [4] |

| Structure | |

| Structure of 5,5'-methylenebis(1H-benzotriazole) |

Spectroscopic Data Summary

Mass Spectrometry Data (Predicted)

Predicted mass spectrometry data for various adducts of 5,5'-methylenebis(1H-benzotriazole) can offer valuable information for mass identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 251.10398 |

| [M+Na]⁺ | 273.08592 |

| [M-H]⁻ | 249.08942 |

| [M+NH₄]⁺ | 268.13052 |

| [M+K]⁺ | 289.05986 |

| [M]⁺ | 250.09615 |

| [M]⁻ | 250.09725 |

Data sourced from PubChemLite, predicted using CCSbase.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Reference)

Detailed experimental NMR data for 5,5'-methylenebis(1H-benzotriazole) is not publicly available. For reference, the ¹H NMR data for the parent compound, 1H-Benzotriazole, in CDCl₃ is provided below to indicate the expected chemical shifts for the aromatic protons. In 5,5'-methylenebis(1H-benzotriazole), one would also expect a singlet corresponding to the methylene (-CH₂-) bridge protons.

Reference ¹H NMR Data: 1H-Benzotriazole in CDCl₃ (90 MHz)

| Chemical Shift (ppm) | Intensity |

| 7.41 | 600.00 |

| 7.85 | 141.00 |

| 7.42 | 176.00 |

| 7.34 | 754.00 |

Data sourced from PubChem.[6]

Infrared (IR) Spectroscopy Data (Reference)

Experimental IR data for 5,5'-methylenebis(1H-benzotriazole) is not available. The following table lists characteristic IR absorption peaks for the parent compound, Benzotriazole, which can serve as a reference for the expected vibrational modes in the target molecule. Key expected peaks for 5,5'-methylenebis(1H-benzotriazole) would include C-H stretching and bending from the aromatic rings and the methylene bridge, N-H stretching, and N=N bending from the triazole rings.[3]

Reference IR Peak Assignments: Benzotriazole

| Wavenumber (cm⁻¹) | Assignment |

| 3053 | Aromatic C-H stretching |

| 2848 | N-H stretching |

| 1247 | N=N bending |

| 770 | C-H out-of-plane bending |

Data interpretation based on typical Benzotriazole spectra.[3]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid aromatic compounds like 5,5'-methylenebis(1H-benzotriazole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

The spectral width should cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment prior to sample analysis to subtract atmospheric H₂O and CO₂ absorptions.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

For a solid sample, direct insertion probes or techniques like atmospheric solids analysis probe (ASAP) can be used.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).

-

Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable for less volatile or thermally labile molecules and can help in preserving the molecular ion.

-

-

Mass Analysis :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The resulting spectrum will show the molecular ion peak (if stable) and various fragment ions, which can be used to elucidate the structure of the molecule.

-

Visualizations

The following diagrams illustrate generalized workflows for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for spectroscopic sample preparation and analysis.

Caption: Logical pathway from raw spectroscopic data to structural verification.

References

- 1. 5,5'-methylenebis(1H-benzotriazole) (15805-10-4) 1H NMR spectrum [chemicalbook.com]

- 2. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,5'-methylenebis(1H-benzotriazole) CAS#: 15805-10-4 [m.chemicalbook.com]

- 5. PubChemLite - 5,5'-methylenebis(1h-benzotriazole) (C13H10N6) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor

An In-depth Technical Guide on the Mechanism of Action of 1H-Benzotriazole, 5,5'-methylenebis- as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys. This technical guide delves into the core mechanism of action of a specific derivative, 1H-Benzotriazole, 5,5'-methylenebis-, a bis-benzotriazole compound. While specific quantitative performance data for this particular molecule is not extensively available in peer-reviewed literature, this guide extrapolates its mechanism based on the well-understood behavior of benzotriazole (BTA) and the enhanced properties observed in other bis-benzotriazole compounds. It is hypothesized that the dimeric structure of 1H-Benzotriazole, 5,5'-methylenebis- contributes to the formation of a more stable and dense protective film on metal surfaces, offering superior corrosion inhibition compared to its monomeric counterpart. This guide provides a detailed overview of the proposed mechanism, relevant experimental protocols for evaluation, and illustrative diagrams to elucidate the underlying principles.

Introduction to Benzotriazole-based Corrosion Inhibitors

Benzotriazole (BTA) is a heterocyclic organic compound widely recognized for its ability to inhibit the corrosion of various metals.[1] Its effectiveness stems from its ability to adsorb onto a metal surface and form a protective, passive film.[2] This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism involves the interaction of the lone pair of electrons on the nitrogen atoms of the triazole ring with the vacant d-orbitals of the metal atoms.[3] Derivatives of BTA, such as 5-methyl-1H-benzotriazole, have also been shown to be effective corrosion inhibitors.[4]

1H-Benzotriazole, 5,5'-methylenebis-: A Bis-Benzotriazole Advantage

1H-Benzotriazole, 5,5'-methylenebis- is a larger molecule containing two benzotriazole units linked by a methylene bridge. This "bis" structure is anticipated to offer enhanced corrosion protection. The presence of two benzotriazole moieties allows for stronger and more comprehensive surface coverage. It is proposed that this molecule can chelate with metal ions on the surface, forming a more stable and resilient polymeric film compared to the film formed by monomeric BTA.[5] Patents related to bis-benzotriazole compounds suggest their excellent performance as corrosion inhibitors, with increasing efficiency at higher concentrations.[5]

Proposed Mechanism of Action

The corrosion inhibition mechanism of 1H-Benzotriazole, 5,5'-methylenebis- is believed to occur in the following stages:

-

Adsorption: The inhibitor molecules, dispersed in the corrosive medium, are transported to the metal surface. The initial interaction is likely physisorption, driven by van der Waals forces.

-

Chemisorption and Film Formation: Subsequently, a stronger chemical bond (chemisorption) is formed between the nitrogen atoms of the benzotriazole rings and the metal atoms on the surface. The two benzotriazole units of a single molecule can adsorb onto adjacent sites, creating a "bridging" effect that enhances the stability of the adsorbed layer.

-

Protective Barrier Formation: This adsorption process leads to the formation of a dense, polymeric, and hydrophobic film on the metal surface. This film acts as a physical barrier, preventing the ingress of corrosive species such as oxygen, chloride ions, and water to the metal surface. The methylene bridge provides flexibility to the molecule, allowing the benzotriazole rings to orient themselves for optimal surface coverage.

The overall process can be described by the Langmuir adsorption isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution.[6]

Mandatory Visualizations

Caption: Molecular structure of the inhibitor and its interaction with a metal surface.

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Caption: Logical relationship of the corrosion inhibition signaling pathway.

Data Presentation

While specific quantitative data for 1H-Benzotriazole, 5,5'-methylenebis- is scarce, the following tables present typical data obtained from electrochemical studies of benzotriazole and a bis-benzotriazole derivative, which can be used as a benchmark for expected performance.

Table 1: Potentiodynamic Polarization Data for Benzotriazole on Copper in 3.5% NaCl Solution [7]

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -250 | 10.5 | - |

| 1 | -230 | 2.1 | 80.0 |

| 5 | -215 | 1.2 | 88.6 |

| 10 | -200 | 0.8 | 92.4 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole on Copper in 3.5% NaCl Solution [7]

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1,500 | 150 | - |

| 1 | 8,000 | 80 | 81.3 |

| 5 | 15,000 | 50 | 90.0 |

| 10 | 25,000 | 30 | 94.0 |

Table 3: Hypothetical Performance Data for 1H-Benzotriazole, 5,5'-methylenebis- on Copper (Extrapolated)

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 (Blank) | 5.0 | - |

| 10 | < 0.2 | > 96.0 |

| 50 | < 0.1 | > 98.0 |

| 100 | < 0.05 | > 99.0 |

Note: Data in Table 3 is hypothetical and based on the expected enhanced performance of a bis-benzotriazole structure as suggested by patent literature.[5]

Experimental Protocols

The evaluation of a corrosion inhibitor's performance typically involves a combination of electrochemical and surface analysis techniques.

Electrochemical Measurements

Objective: To quantify the corrosion rate and inhibition efficiency.

Apparatus: A standard three-electrode electrochemical cell consisting of a working electrode (the metal being tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). A potentiostat/galvanostat is used to control the potential and measure the current.

-

Potentiodynamic Polarization:

-

Prepare metal coupons (working electrodes) by polishing with successively finer grades of abrasive paper, followed by degreasing and rinsing.

-

Immerse the electrodes in the corrosive solution with and without the inhibitor for a specified period to reach a stable open circuit potential (OCP).

-

Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

-

Plot the resulting current density as a function of the applied potential (Tafel plot).

-

Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Use the same three-electrode setup as for potentiodynamic polarization.

-

After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from the diameter of the semicircle in the Nyquist plot.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100

-

Surface Analysis Techniques

Objective: To visualize the morphology of the metal surface and characterize the protective inhibitor film.[8][9]

-

Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons before and after exposure to the corrosive environment, with and without the inhibitor. It provides high-resolution images that can reveal the extent of corrosion damage and the presence of a protective film.

-

Atomic Force Microscopy (AFM): Provides three-dimensional topographical information about the surface at the nanoscale. It can be used to quantify surface roughness and visualize the inhibitor film.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to confirm the presence of the inhibitor's constituent elements (C, N) on the metal surface and to understand the chemical nature of the protective film.

Conclusion

While direct experimental data on the corrosion inhibition performance of 1H-Benzotriazole, 5,5'-methylenebis- is limited in the public domain, the well-established mechanism of its parent compound, benzotriazole, and the documented superior performance of other bis-benzotriazole structures provide a strong basis for its expected efficacy. The dimeric nature of 1H-Benzotriazole, 5,5'-methylenebis- is hypothesized to promote the formation of a more robust and denser protective film on metal surfaces, leading to enhanced corrosion inhibition. The experimental protocols outlined in this guide provide a standardized framework for the quantitative evaluation of this and other novel corrosion inhibitors. Further research is warranted to generate specific performance data for this promising compound and to validate the proposed mechanistic advantages of the bis-benzotriazole structure.

References

- 1. copper.org [copper.org]

- 2. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]

- 3. Electrochemical and Quantum Chemical Studies of 1, 2, 3-Benzotriazole as Inhibitor for Copper and Steel in Simulated Tap Water [jstage.jst.go.jp]

- 4. ysxbcn.com [ysxbcn.com]

- 5. US10858585B2 - Benzotriazole derivatives as corrosion inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 1H-Benzotriazole, 5,5'-methylenebis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1H-Benzotriazole, 5,5'-methylenebis-. Due to the limited availability of specific quantitative data for this compound, this guide leverages information on its parent compound, 1H-Benzotriazole, to provide reasonable estimations and guidance for experimental design.

Introduction

1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound with potential applications in various fields, including as a corrosion inhibitor and a building block in organic synthesis. A thorough understanding of its solubility and stability is crucial for its effective application, formulation development, and for predicting its environmental fate. This guide summarizes the known physicochemical properties and provides standardized methodologies for its analysis.

Physicochemical Properties

The fundamental physicochemical properties of 1H-Benzotriazole, 5,5'-methylenebis- are presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₆ | |

| Molecular Weight | 250.26 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 238-240 °C | |

| Boiling Point | 665.9 ± 35.0 °C (Predicted) | |

| CAS Number | 15805-10-4 |

Solubility Profile

Table 1: Solubility of 1H-Benzotriazole (as a proxy)

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 20 | 20 | |

| Acetonitrile | 100,000 (completely soluble) | Not Specified | [1] |

| Hot Water | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | [2] |

| Ethanol | Soluble | Not Specified | [2] |

| Diethyl Ether | Soluble | Not Specified | [2] |

| Acetone | Soluble | Not Specified | [2] |

| Benzene | Soluble | Not Specified | [2] |

| Toluene | Soluble | Not Specified | [2] |

| Chloroform | Soluble | Not Specified | [2] |

| Dimethylformamide | Soluble | Not Specified | [2] |

Stability Profile

The stability of 1H-Benzotriazole, 5,5'-methylenebis- under various environmental conditions is a critical parameter for its storage, handling, and application. While specific kinetic data for this compound is scarce, studies on 1H-Benzotriazole provide a basis for understanding its potential degradation pathways.

Thermal Stability

Benzotriazole is known to undergo exothermic decomposition at elevated temperatures.[2] The presence of the methylene bridge in 1H-Benzotriazole, 5,5'-methylenebis- may influence its thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its decomposition temperature and thermal behavior.[3][4][5]

Photostability

Benzotriazole derivatives are known for their UV-absorbing properties and are often used as UV stabilizers. However, prolonged exposure to UV radiation can lead to photodegradation.[6] The photostability of 1H-Benzotriazole, 5,5'-methylenebis- should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11] Studies on 1H-benzotriazole have shown that its degradation can be initiated by hydroxyl radicals in the aqueous phase.[12]

Experimental Protocols

Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-

A plausible synthetic route to 1H-Benzotriazole, 5,5'-methylenebis- involves the reaction of 1H-Benzotriazole with formaldehyde in the presence of an acid catalyst. This reaction is a classic example of an electrophilic aromatic substitution.

Caption: Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-.

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Caption: Shake-flask method for solubility determination.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.[3][4][5]

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Page loading... [guidechem.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. particletechlabs.com [particletechlabs.com]

- 6. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. jordilabs.com [jordilabs.com]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Thermal Degradation Profile of Benzotriazole and Its Derivatives

Disclaimer: This technical guide provides a comprehensive overview of the thermal degradation profile of benzotriazole and its derivatives. Due to a lack of available scientific literature on the thermal degradation of Methylenebis(benzotriazole) specifically, this document leverages data from closely related compounds to provide a representative analysis. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzotriazoles are a class of heterocyclic compounds widely utilized in various industrial applications, including as corrosion inhibitors, UV stabilizers, and in the synthesis of pharmaceuticals. Their thermal stability is a critical parameter influencing their performance and safety in these applications. This guide summarizes the key findings from thermal analysis studies on benzotriazole and several of its derivatives, providing insights into their decomposition behavior.

Quantitative Thermal Degradation Data

The thermal degradation of benzotriazole and its derivatives has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these studies are summarized in the tables below.

Table 1: Thermal Decomposition Data for Benzotriazole and its Derivatives

| Compound | Onset Decomposition (°C) | Peak Decomposition (°C) | Mass Loss (%) | Experimental Conditions |

| Benzotriazole | 306 | - | - | Exothermic decomposition.[1] |

| Benzotriazolium Perrhenate | ~243 (1st stage) | - | ~10 (1st stage) | TGA/DSC under argon at 10 K/min.[2][3] |

| ~400 (2nd stage) | ||||

| 1-(N-benzyloxycarbamoyl) benzotriazole | 166 - 265 (1st step) | 232 | 66 | TGA under nitrogen at 10 °C/min.[4] |

| 265 - 328 (2nd step) | 305 | 98.4 (total) | ||

| N,N',N''-tribenzyloxyisocyanuric acid | 247 - 343 | 288 | 98 | TGA under nitrogen at 10 °C/min.[5] |

Table 2: Melting Point and Enthalpy of Fusion for Benzotriazole Derivatives

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Experimental Technique |

| Benzotriazole | 100 | - | - |

| 1-(N-benzyloxycarbamoyl) benzotriazole | 122 | - | DSC.[4] |

| 1-(N-methoxycarbamoyl) benzotriazole | 145 | - | DSC.[4] |

| 1-(N-ethoxycarbamoyl) benzotriazole | 119 | - | DSC.[4] |

| N,N',N''-tribenzyloxyisocyanuric acid | 249 | - | DSC.[4] |

| 5-methyl-1H-benzotriazole | - | - | DSC. |

| 5,6-dimethyl-1H-benzotriazole | - | - | DSC. |

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques. The general methodologies are described below.

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis was employed to determine the mass loss of the compounds as a function of temperature. A typical experimental setup is as follows:

-

Instrument: Perkin Elmer Pyris 1 TGA thermogravimetric analyzer.[5]

-

Sample Size: Approximately 5 mg.[5]

-

Heating Rate: 10 °C/min.[5]

-

Temperature Range: 30 to 500 °C.[5]

-

Atmosphere: Continuous nitrogen flow at a rate of 30 mL/min.[5]

-

Crucible: Open aluminum pan.[5]

3.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry was used to measure the heat flow associated with thermal transitions, such as melting and decomposition. A representative protocol is detailed below:

-

Instrument: Hitachi-DSC7020.[6]

-

Sample Size: 1 to 2 mg.

-

Crucible: Hermetically sealed aluminum crucibles.

-

Heating Rate: 0.033 K/s.

-

Temperature Range: From ambient to 20 K above the melting temperature of the sample.

-

Calibration: The instrument was calibrated using standard reference materials such as indium, tin, and benzoic acid.

3.3. Simultaneous TGA/DSC

For some analyses, simultaneous TGA/DSC was performed to correlate mass loss with thermal events.

-

Instrument: NETZSCH STA 449 F1 Jupiter.[2]

-

Sample Size: ≤ 25 mg.[2]

-

Heating Rate: 10 K/min.[2]

-

Atmosphere: Argon with a purge rate of 20 mL/min.[2]

-

Crucible: Alumina crucible.[2]

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of benzotriazole derivatives.

Caption: Experimental workflow for TGA/DSC analysis.

4.2. Proposed Thermal Degradation Pathway of Benzotriazole

The thermal degradation of benzotriazole is believed to proceed through the cleavage of the triazole ring. A simplified, generalized pathway is depicted below. The specific degradation products can vary depending on the substituents on the benzotriazole core and the experimental conditions.

Caption: Generalized thermal degradation pathway.

Conclusion

The thermal stability of benzotriazole and its derivatives varies significantly depending on the nature of the substituents attached to the benzotriazole core. In general, the parent benzotriazole exhibits considerable thermal stability, with decomposition occurring at temperatures above 300 °C. The presence of different functional groups can either enhance or reduce this stability. The data and protocols presented in this guide provide a foundational understanding for researchers working with these compounds, enabling better prediction of their behavior at elevated temperatures and informing the design of new derivatives with tailored thermal properties. Further research is warranted to elucidate the specific thermal degradation profile of Methylenebis(benzotriazole).

References

Toxicological and Safety Profile of 1H-Benzotriazole, 5,5'-methylenebis-: A Technical Guide Based on Analog Data

Disclaimer: There is a significant lack of specific toxicological and safety data for 1H-Benzotriazole, 5,5'-methylenebis- in publicly available scientific literature and regulatory databases. This guide provides a comprehensive overview of the toxicological data for its close structural analogs, 1H-Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-Me-BT), to infer potential hazards. This approach is consistent with methodologies used by regulatory bodies when data for a specific chemical is unavailable.[1][2] However, it is crucial to note that these data are for related compounds and may not fully represent the toxicological profile of 1H-Benzotriazole, 5,5'-methylenebis-. All data presented should be interpreted with this significant data gap in mind.

Executive Summary

This technical guide compiles and evaluates the available toxicological and safety information for key structural analogs of 1H-Benzotriazole, 5,5'-methylenebis-. The primary analogs discussed are 1H-Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-Me-BT). The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It covers key toxicological endpoints including acute toxicity, genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols for standard assays are provided, along with visualizations of experimental workflows. The available data on analog compounds suggest that benzotriazoles can exhibit moderate acute oral toxicity and may have the potential to cause developmental effects.[3][4] The genotoxic potential of benzotriazoles appears to be low.[3]

Quantitative Toxicological Data Summary (Analog Compounds)

The following tables summarize the quantitative toxicological data for 1H-Benzotriazole and its methylated derivatives.

Table 1: Acute Oral and Dermal Toxicity Data for Benzotriazole Analogs

| Chemical | Test Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| 1H-Benzotriazole | Rat (Sprague Dawley) | Oral | LD50 | 500 - 1000 | [3] |

| 1H-Benzotriazole | Rabbit | Dermal | LD50 | >2000 | [3] |

| Tolyltriazole | Rat | Oral | LD50 | 675 | [5] |

Table 2: Aquatic Toxicity Data for Benzotriazole Analogs

| Chemical | Test Species | Duration | Endpoint | Value (mg/L) | Reference |

| 1H-Benzotriazole | Daphnia magna | 48h | EC50 | 107 | [6] |

| 1H-Benzotriazole | Daphnia galeata | 48h | EC50 | 14.7 | [6] |

| 1H-Benzotriazole | Daphnia galeata | 21d | EC10 | 0.97 | [6] |

| 5-methyl-1H-benzotriazole | Daphnia magna | 48h | EC50 | 51.6 | [6] |

| 5-methyl-1H-benzotriazole | Daphnia galeata | 48h | EC50 | 8.13 | [6] |

| 5-methyl-1H-benzotriazole | Daphnia magna | 21d | EC10 | 5.93 | [6] |

| 5-methyl-1H-benzotriazole | Daphnia galeata | 21d | EC10 | 0.40 | [6] |

Table 3: Genotoxicity Data for Benzotriazole Analogs

| Chemical | Assay | Test System | Metabolic Activation | Result | Reference |

| 1H-Benzotriazole | Ames Test | S. typhimurium | With & Without | Non-mutagenic | [7] |

| Benzotriazole derivatives | Comet Assay | Human liver stem cells | N/A | DNA damage observed at ≥17 ng/mL | [8] |

Table 4: Reproductive and Developmental Toxicity Data for Benzotriazole Analogs

| Chemical | Test Species | Study Type | Key Finding | Reference |

| 1H-Benzotriazole | Rat | Developmental | Reduced offspring body weight (NOAEL: 30 mg/kg-d) | [4] |

| Benzotriazole group | Rat | Pre-natal development | Potential for adverse effects on foetal development | [3] |

Experimental Protocols (Standard Methodologies)

The following sections detail the standard experimental protocols for key toxicological assays. These represent the methodologies that would be employed to generate data for 1H-Benzotriazole, 5,5'-methylenebis-.

Acute Aquatic Toxicity Testing (Based on OECD 202)

This protocol describes a standardized method for determining the acute toxicity of substances to aquatic invertebrates, such as Daphnia magna.

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

-

Test Substance Preparation: A stock solution of the test substance is prepared. A series of dilutions are made to create a range of test concentrations. A control group with no test substance is also prepared.

-

Exposure: Groups of daphnids are exposed to each test concentration and the control for a period of 48 hours. The test is conducted in glass vessels under controlled temperature and lighting conditions.

-

Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is calculated using statistical methods.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10]

-

Bacterial Strains: Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-free medium.[9]

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[10]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

In Vitro Mammalian Cell Micronucleus Test (Based on OECD 487)

This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells, leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14]

-

Cell Culture: Suitable mammalian cell lines (e.g., human lymphocytes, CHO cells) are cultured to a desired confluency.[15]

-

Exposure: The cells are treated with at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration. The test is conducted with and without metabolic activation (S9 mix).[15]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.[13][14]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[15]

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[15]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD 422)

This screening test provides information on the effects of a test substance on male and female reproductive performance, as well as on the development of the offspring.[16][17]

-

Animal Selection and Dosing: Sexually mature male and female rats are assigned to at least three dose groups and a control group. Dosing begins in males at least 2 weeks prior to mating and continues throughout the study. Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation.[17][18]

-

Mating: Animals are paired for mating. The day of successful mating is recorded.

-

Gestation and Lactation: Pregnant females are monitored for clinical signs of toxicity, and body weight is recorded. After birth, the number of pups, their sex, weight, and any abnormalities are recorded.

-

Observations: Adult animals are observed for signs of toxicity. Pups are observed for effects on growth and development.[19]

-

Necropsy and Histopathology: At the end of the study, all adult animals and selected pups are euthanized and subjected to a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.

-

Data Evaluation: The data are evaluated for effects on fertility, gestation, parturition, lactation, and offspring viability and growth.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information on the signaling pathways affected by 1H-Benzotriazole, 5,5'-methylenebis-. For benzotriazoles in general, some studies suggest that their toxicity in aquatic organisms may be linked to oxidative stress.[20] Developmental toxicity studies in zebrafish have shown that exposure to benzothiazoles (a related class of compounds) can lead to abnormal expression of genes associated with neural development.[21] However, the precise molecular initiating events and signaling cascades have not been fully elucidated.

Conclusion and Data Gaps

While a definitive toxicological profile for 1H-Benzotriazole, 5,5'-methylenebis- cannot be established due to a lack of specific data, the information on its structural analogs, 1H-Benzotriazole and 5-methyl-1H-benzotriazole, provides a basis for preliminary hazard assessment. The analog data indicate a potential for moderate acute oral toxicity and adverse effects on development. The genotoxic potential appears to be low. Significant data gaps remain for all toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity for 1H-Benzotriazole, 5,5'-methylenebis- itself. Further research is required to adequately characterize the safety profile of this compound.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. health.state.mn.us [health.state.mn.us]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. health.state.mn.us [health.state.mn.us]

- 5. oecd.org [oecd.org]

- 6. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. What is Ames Test? - Creative Proteomics [creative-proteomics.com]

- 12. thesciencenotes.com [thesciencenotes.com]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Benzotriazole: A Historical Review of its Pivotal Role in Material Science

For Immediate Release

A comprehensive technical guide exploring the historical and contemporary applications of benzotriazole derivatives in material science. This whitepaper delves into the core functionalities of these versatile compounds as corrosion inhibitors, UV stabilizers, and components in advanced electronic materials, providing researchers, scientists, and drug development professionals with a detailed overview of their synthesis, mechanisms of action, and performance characteristics.

Benzotriazole and its derivatives have carved a significant niche in the realm of material science, offering robust solutions to challenges ranging from metal degradation to polymer stability and the development of next-generation electronics. This technical guide provides an in-depth historical literature review, charting the evolution of benzotriazole's applications and summarizing key quantitative data, experimental protocols, and logical workflows.

A Stalwart Guardian Against Corrosion

One of the earliest and most well-established applications of benzotriazole derivatives is in the prevention of metal corrosion. These compounds exhibit a remarkable ability to form a protective, thin film on metal surfaces, effectively isolating them from corrosive environments.[1][2] This protective barrier is formed through the chemical adsorption of the benzotriazole molecule onto the metal surface, a process driven by the sharing of lone pair electrons from its nitrogen atoms with the metal's orbitals.[1] This interaction leads to the formation of a stable, insoluble complex that passivates the metal surface.[1][2]

The effectiveness of benzotriazole derivatives as corrosion inhibitors has been extensively studied across various metals and alloys, including copper, zinc, and aluminum alloys, in diverse and aggressive environments such as acidic and alkaline solutions.[1][2][3] Studies have consistently demonstrated their ability to significantly reduce corrosion rates.[3] For instance, the inhibition efficiency of certain benzotriazole derivatives on mild steel has been reported to be as high as 96.6%.[4]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by benzotriazole involves the formation of a chemisorbed layer on the metal surface. This process can be visualized as a logical workflow:

Quantitative Analysis of Corrosion Inhibition

The performance of various benzotriazole derivatives as corrosion inhibitors is summarized in the table below. The data highlights the inhibition efficiency under different conditions.

| Benzotriazole Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1H-benzotriazole (BTA) | AA 2040 Alloy | 0.10 M NaCl | 98 | [5] |

| 1H-benzotriazole (BTA) | AA 7575 Alloy | 0.10 M NaCl | 92 | [5] |

| 2-mercaptobenzothiazole (2-MBT) | AA 2024-T3 Alloy | 3.5% NaCl | High (outperforms BTA) | [6] |

| Tolyltriazole (TTA) | Al/Cu, Al/Si/Cu, Al/Cu/Fe Alloys | HCl (pH = 0.5) | High (decreases with increasing temp.) | [6] |

| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | Copper | 1 M HNO3 | ~93 | [7] |

| 1‐(4‐nitrobenzyl)‐1H‐1,2,3‐benzotriazole (Inh 3) | Brass C68700 | 3% NaCl | 92.13 | [8] |

Experimental Protocol for Evaluating Corrosion Inhibition

A common method for assessing the effectiveness of corrosion inhibitors is through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). A generalized experimental workflow is as follows:

-

Material Preparation: Metal coupons of a specific dimension are polished, cleaned, and weighed.[7]

-

Electrolyte Preparation: A corrosive solution (e.g., 3.5% NaCl) is prepared, and various concentrations of the benzotriazole derivative inhibitor are added.[3]

-

Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal coupon as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum wire).[9]

-

Electrochemical Measurements:

-

Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion current density (icorr), which is then used to calculate the inhibition efficiency.[7][8]

-

Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the electrode to measure the impedance of the system, providing information about the protective film's resistance.[1][10]

-

-

Surface Analysis: After the experiment, the metal coupons are examined using techniques like scanning electron microscopy (SEM) to observe the surface morphology and the extent of corrosion.[3]

Shielding Materials from UV Degradation

Benzotriazole derivatives are widely employed as UV stabilizers in polymers and coatings to prevent photodegradation caused by exposure to ultraviolet radiation.[8][10] Their efficacy stems from their unique molecular structure, which allows them to absorb harmful UV radiation and dissipate it as harmless thermal energy.[8] This process involves a rapid intramolecular proton transfer upon the absorption of a UV photon.[8]

These UV absorbers are particularly effective in the UV-A and UV-B regions (300-400 nm), which are most damaging to many polymers, while having minimal absorption in the visible spectrum, thus not affecting the color or transparency of the material.[8] They are compatible with a wide range of polymers, including polyolefins, polyesters, and polycarbonates.[8][10]

Synthesis of a Benzotriazole UV Absorber

A general synthetic pathway for a benzotriazole-based UV absorber is outlined below:

Experimental Protocol for Synthesis

A representative synthesis of a benzotriazole UV absorber can be described as follows:

-

Preparation of Acyl Chloride: Prepare p-hydroxyphenylacetyl chloride from p-hydroxyphenylacetic acid and thionyl chloride.

-

Reaction Setup: Dissolve 2-(2-hydroxyphenyl)-5-amino-2H-benzotriazole in tetrahydrofuran in a reaction vessel under a nitrogen atmosphere.[11]

-

Addition of Reagents: Add p-hydroxyphenylacetyl chloride and pyridine to the solution.[11]

-

Reaction: Stir the mixture at room temperature for 4-8 hours.[11]

-

Precipitation and Isolation: After the reaction is complete, add ethanol and water to precipitate the product.[11]

-

Purification: Collect the precipitate by filtration and dry it to obtain the final benzotriazole UV absorber.[11]

Illuminating the Future: Benzotriazoles in Organic Electronics

In recent years, benzotriazole derivatives have emerged as promising materials for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[9][12] Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor (D-A) type conjugated polymers, which are key components of the emissive layer in OLEDs.[9] The electronic properties of these polymers can be tuned by combining benzotriazole with different donor units, allowing for the generation of light of various colors.[7][9]

OLED Device Fabrication and Performance

The fabrication of an OLED is a multi-step process involving the deposition of several thin layers of organic and inorganic materials onto a substrate.

Performance of Benzotriazole-Based OLEDs

The performance of OLEDs incorporating benzotriazole-based polymers has been investigated, with promising results in terms of luminance and efficiency.

| Polymer | Max. Emission (nm) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |

| P1 | 544 (Green) | 774 | 0.12 | 0.07 | (0.40, 0.52) | [9] |

| P2 | 640 (Red) | 1178 | 0.25 | 0.14 | (0.66, 0.33) | [9] |

| SP3 | Greenish Yellow | 1001 | 0.33 | - | - | [13] |

| TP2 | Yellow | 243 | 1.38 | - | - | [13] |

Experimental Protocol for OLED Fabrication

A typical procedure for fabricating a solution-processed OLED is as follows:

-

Substrate Preparation: Clean an indium tin oxide (ITO) coated glass substrate sequentially with acetone and ethanol in an ultrasonic bath, followed by UV-ozone treatment.[9]

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal it.[9]

-

Hole Transport Layer (HTL) Deposition: In a nitrogen-filled glovebox, spin-coat a solution of a hole-transporting material (e.g., PTAA) and anneal.[9]

-

Emissive Layer (EML) Deposition: Spin-coat a solution of the benzotriazole-based polymer dissolved in a suitable solvent (e.g., chloroform) and anneal.[9]

-

Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron-transporting material (e.g., TPBi), a thin layer of lithium fluoride (LiF), and an aluminum (Al) cathode via thermal evaporation under high vacuum.[9]

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Conclusion

From their humble beginnings as highly effective corrosion inhibitors to their current role in cutting-edge organic electronics, benzotriazole derivatives have proven to be remarkably versatile and indispensable in material science. Their unique chemical structure and properties have enabled the development of more durable materials and innovative technologies. As research continues to uncover new derivatives and applications, the legacy of benzotriazole is set to endure, contributing to advancements across a wide spectrum of scientific and industrial fields.

References

- 1. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijariie.com [ijariie.com]

- 3. cecri.res.in [cecri.res.in]

- 4. researchgate.net [researchgate.net]

- 5. ijcsi.pro [ijcsi.pro]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents [patents.google.com]

- 12. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 13. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations for 5,5'-methylenebis(1H-benzotriazole)

Audience: Researchers, Scientists, and Drug Development Professionals

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules, offering insights that are crucial for drug design and materials science. For a molecule like 5,5'-methylenebis(1H-benzotriazole), these calculations can predict its reactivity, stability, and potential as a corrosion inhibitor or a scaffold in medicinal chemistry.

Theoretical Background and Computational Methodology

Density Functional Theory (DFT) is a widely used and effective method for investigating the electronic structure of molecules.[1] Its balance of computational cost and accuracy makes it the preferred approach for systems of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.[1][2] For accurate results, a sufficiently large basis set is required; the 6-311++G(d,p) basis set is a good option, as it includes diffuse functions (++) to describe anions and p and d polarization functions to account for the non-spherical nature of electron density in molecules.[3][4]

Computational Protocol:

-

Molecular Structure Creation: The initial 3D structure of 5,5'-methylenebis(1H-benzotriazole) is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] The optimization process should be followed by a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated at the same level of theory. These include:

-

Vibrational Frequencies: For interpretation of infrared (IR) and Raman spectra.

-

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Thermodynamic Properties: Including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

-

NMR Spectra: Chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[2][5]

-

Data Presentation: Illustrative Quantum Chemical Data

The following tables summarize the type of quantitative data that would be generated from quantum chemical calculations on 5,5'-methylenebis(1H-benzotriazole).

Disclaimer: The numerical values presented in these tables are illustrative and based on typical results for similar benzotriazole derivatives. They are intended to serve as a guide for what to expect from actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N (triazole) | 1.35 |

| N-N (triazole) | 1.34 | |

| C-C (benzene) | 1.40 | |

| C-H | 1.09 | |

| C-CH₂ | 1.51 | |

| Bond Angle | C-N-N | 108.5 |

| N-C-C | 130.0 | |

| C-C-C (benzene) | 120.0 | |

| Dihedral Angle | C-C-CH₂-C-C | 65.0 |

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Total Energy | -850.1234 Hartrees |

| Zero-point vibrational energy | 250.5 kcal/mol |

| Enthalpy | -850.0987 Hartrees |

| Gibbs Free Energy | -850.1543 Hartrees |

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the logical connections between a molecule's structure and its properties.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between molecular structure and properties.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper Alloy Protection using 1H-Benzotriazole, 5,5'-methylenebis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper and its alloys are vital materials in numerous industrial and scientific applications, including heat exchangers, electronics, and specialized equipment. However, their susceptibility to corrosion in various environments can compromise their integrity and performance. 1H-Benzotriazole (BTA) is a well-established corrosion inhibitor for copper. This document focuses on a related, potentially more effective compound, 1H-Benzotriazole, 5,5'-methylenebis- . This bis-benzotriazole derivative, with two benzotriazole units linked by a methylene bridge, is anticipated to exhibit enhanced protective properties due to its ability to form a more robust and denser protective film on the copper surface.

These application notes provide a summary of the expected performance of bis-benzotriazole compounds, based on available data for structurally similar molecules, and detailed protocols for evaluating the efficacy of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor for copper alloys.

Mechanism of Action

The corrosion protection mechanism of benzotriazole-based inhibitors on copper surfaces is a well-documented process involving the formation of a protective film. The two benzotriazole rings in 1H-Benzotriazole, 5,5'-methylenebis- can chelate with copper ions on the surface, forming a stable, polymeric complex. This film acts as a physical barrier, isolating the copper alloy from the corrosive environment. The nitrogen atoms in the triazole rings play a crucial role in bonding with the copper surface.

Caption: Mechanism of copper protection by 1H-Benzotriazole, 5,5'-methylenebis-.

Data Presentation

While specific quantitative data for 1H-Benzotriazole, 5,5'-methylenebis- is limited in publicly available literature, the following tables summarize representative data for benzotriazole (BTA) and other bis-benzotriazole derivatives to provide an expected performance baseline. It is hypothesized that 1H-Benzotriazole, 5,5'-methylenebis- will show inhibition efficiencies in the higher end of the presented ranges, or even exceed them, due to its molecular structure.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Copper in 3.5% NaCl Solution

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Technique | Reference |

| Benzotriazole (BTA) | 1 | 92.5 | Potentiodynamic Polarization | |

| Benzotriazole (BTA) | 5 | 95.8 | Potentiodynamic Polarization | |

| Benzotriazole (BTA) | 10 | 97.2 | Potentiodynamic Polarization | |

| Bis-benzotriazole Derivative | 0.5 | >95 | Electrochemical Impedance Spectroscopy | [1] |

Table 2: Electrochemical Parameters for Copper in 3.5% NaCl with and without Inhibitor

| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |

| Blank (No Inhibitor) | -210 | 8.5 | 2.8 |

| With Benzotriazole (5 mM) | -185 | 0.36 | 65.2 |

| Expected with 1H-Benzotriazole, 5,5'-methylenebis- | More positive than BTA | Lower than BTA | Higher than BTA |

Note: The data for 1H-Benzotriazole, 5,5'-methylenebis- is extrapolated based on the superior performance of similar bis-benzotriazole compounds.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of 1H-Benzotriazole, 5,5'-methylenebis- on copper alloys.

Sample Preparation Protocol

This protocol outlines the steps for preparing copper alloy samples for corrosion testing to ensure a reproducible surface.

Caption: Workflow for copper alloy sample preparation.

Methodology:

-

Cutting: Cut the copper alloy into specimens of suitable dimensions (e.g., 1 cm x 1 cm x 0.2 cm). For electrochemical testing, a small hole can be drilled and tapped for electrical connection.

-

Mounting (for electrochemical tests): Mount the specimens in an insulating epoxy resin, leaving one surface exposed.

-

Grinding: Wet grind the exposed surface with a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, and 1200 grit) for 2 minutes each. Rinse with deionized water between each step.

-

Polishing: Polish the ground surface with a fine diamond paste (e.g., 1 µm) on a polishing cloth to achieve a mirror-like finish.

-

Cleaning: Ultrasonically clean the polished samples in ethanol for 5 minutes, followed by ultrasonic cleaning in deionized water for 5 minutes.[2]

-

Drying: Dry the samples with a stream of nitrogen gas and store them in a desiccator prior to use.

Potentiodynamic Polarization Protocol

This protocol measures the effect of the inhibitor on the anodic and cathodic corrosion reactions.

Methodology:

-

Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared copper alloy sample as the working electrode, a platinum sheet or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.

-

Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of 1H-Benzotriazole, 5,5'-methylenebis-.

-

Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for at least 30 minutes.

-

Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.167 mV/s.

-

Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film.

Methodology:

-

Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as in the potentiodynamic polarization protocol.

-